![molecular formula C6H5FN2O3 B3021401 Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate CAS No. 356783-27-2](/img/structure/B3021401.png)
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate
Descripción general
Descripción
“Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate” is a chemical compound that is related to Favipiravir . Favipiravir is used for the treatment of advanced Ebola virus infection in a small animal model and it suppressed the replication of Zaire Ebola virus and prevented a lethal outcome in 100% of the animals .
Synthesis Analysis
The synthesis of “Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate” has been reported in several studies. A four-step approach to the synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxamide was reported in 2014 . Another study reported a seven-step approach for the synthesis of Favipiravir from 2-aminopyrazine . The synthesis involved regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate” include amidation, nitrification, reduction, and fluorination . In one of the key synthetic reactions, 3,6-dichloropyrazine-2-carbonitrile was reacted sequentially, in one pot, with KF and 30% H2O2 .Aplicaciones Científicas De Investigación
Synthesis of Favipiravir
“Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate” is a key intermediate in the synthesis of Favipiravir . Favipiravir is a novel anti-influenza drug that selectively inhibits the RNA-dependent RNA polymerase of the influenza virus . It also displays inhibitory activities against a number of other pathogenic RNA viral infections .
Antiviral Research
Favipiravir, synthesized from “Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate”, has shown activity against many types of RNA viruses, including all strains of influenza A, B, C, arenavirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses .
Treatment of Ebola Virus Infection
Favipiravir is believed to be a promising therapeutic candidate for Ebola virus infection . In a retrospective clinical study during the outbreak of Ebola virus, patients who received Favipiravir had a significant viral load reduction compared with the control group .
Antiparasitic Research
Favipiravir and related structures have attracted extensive attention in the field of antiparasitic research . This suggests that “Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate”, as a precursor to Favipiravir, could also be important in this field.
Large-Scale Production of Favipiravir
“Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate” is beneficial for the large-scale production of Favipiravir .
Development of New Synthetic Methods
The use of “Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate” in the synthesis of Favipiravir has led to the development of new synthetic methods . For example, a research group from China proposed a route for the synthesis of Favipiravir through a key intermediate – methyl 3-amino-6-bromopyrazine-2-carboxylate .
Safety and Hazards
The safety data sheet for “Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate” suggests that in case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate, also known as Favipiravir, is a potent RNA polymerase inhibitor . It primarily targets the RNA-dependent RNA polymerase of various RNA viruses .
Mode of Action
Favipiravir functions by selectively inhibiting the RNA-dependent RNA polymerase of the influenza virus . This inhibition disrupts the replication process of the virus, thereby preventing its proliferation within the host organism .
Biochemical Pathways
The active form of Favipiravir, known as T-705 ribofuranosyl triphosphate (T-705 RTP), is generated from the parent drug by a series of intracellular enzymes . This active form then inhibits the RNA-dependent RNA polymerase, affecting the replication pathway of the virus .
Pharmacokinetics
It is known that the compound is synthesized through a series of chemical reactions, including esterification, amidation, and fluorination .
Result of Action
The inhibition of RNA-dependent RNA polymerase by Favipiravir results in a significant reduction in viral load . This leads to a decrease in the severity of symptoms associated with viral infections .
Action Environment
The efficacy and stability of Favipiravir can be influenced by various environmental factors. For instance, the compound should be stored at temperatures below -15°C to maintain its stability . Additionally, the compound should be handled with care to avoid dust formation and inhalation .
Propiedades
IUPAC Name |
methyl 5-fluoro-2-oxo-1H-pyrazine-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O3/c1-12-6(11)4-5(10)8-2-3(7)9-4/h2H,1H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAQOOMADZVENS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CNC1=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-fluoro-3-hydroxypyrazine-2-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.